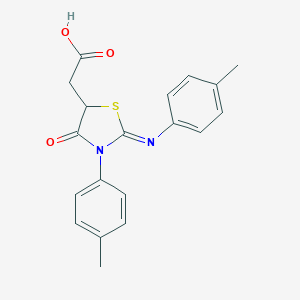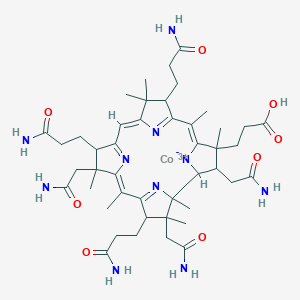
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, also known as TTMA, is a thiazolidine derivative that has gained attention due to its potential applications in various scientific research fields. TTMA has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is not fully understood. However, studies have suggested that (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid may also act by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as MCF-7 breast cancer cells and A549 lung cancer cells. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and antifungal activity against Candida albicans. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been shown to reduce oxidative stress and inflammation in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid in lab experiments is its potential as a multifunctional compound. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid exhibits various activities, which makes it suitable for different types of experiments. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid. One direction is to investigate its potential as a metal-based drug. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has shown potential as a ligand in coordination chemistry, and its metal complexes may exhibit enhanced activity and selectivity. Another direction is to study the structure-activity relationship of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid and its derivatives. By modifying the structure of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, it may be possible to enhance its activity and reduce its toxicity. Moreover, the potential of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid as a drug delivery system can also be explored. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be used as a carrier for drugs, which may improve their bioavailability and efficacy.
Synthesis Methods
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be synthesized using different methods. One of the methods involves the reaction of P-toluenesulfonamide, P-tolylhydrazine, and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.
Scientific Research Applications
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, and antifungal activities. (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has also been studied for its potential as an antioxidant and anti-inflammatory agent. Moreover, (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been used as a ligand in coordination chemistry and has shown potential for the development of metal-based drugs.
properties
Product Name |
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-3-7-14(8-4-12)20-19-21(15-9-5-13(2)6-10-15)18(24)16(25-19)11-17(22)23/h3-10,16H,11H2,1-2H3,(H,22,23) |
InChI Key |
HMTMTHUUFQSRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
amino]propanamide](/img/structure/B227403.png)

![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)
![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)